molecular formula C15H14N4O3S2 B2776638 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide CAS No. 946239-95-8

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide

Cat. No.: B2776638
CAS No.: 946239-95-8
M. Wt: 362.42
InChI Key: ULTCOEFNPRBOLY-UHFFFAOYSA-N
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Description

N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a pyridazinone derivative featuring a thiophen-2-yl substituent at the 3-position of the pyridazinone core. The compound is further functionalized with a pyridine-3-sulfonamide group linked via an ethyl chain to the pyridazinone nitrogen. This structure combines heterocyclic motifs (pyridazinone, thiophene, and pyridine) with a sulfonamide moiety, which is commonly associated with bioactive properties such as enzyme inhibition and antimicrobial activity.

Properties

IUPAC Name

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S2/c20-15-6-5-13(14-4-2-10-23-14)18-19(15)9-8-17-24(21,22)12-3-1-7-16-11-12/h1-7,10-11,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTCOEFNPRBOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as thiophene-2-carboxylic acid, pyridazine derivatives, and pyridine-3-sulfonamide.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide would involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) participates in characteristic reactions:

Hydrolysis

  • Acidic hydrolysis cleaves the sulfonamide bond, yielding pyridine-3-sulfonic acid and the corresponding amine derivative.

  • Basic hydrolysis (e.g., NaOH/EtOH) generates sulfonate salts, with reaction rates dependent on steric hindrance from the pyridazinone-thiophene system.

Nucleophilic Substitution

  • The NH group undergoes alkylation with alkyl halides (e.g., methyl iodide) in DMF under basic conditions (K₂CO₃), producing N-alkylated derivatives .

  • Acylation reactions with acetyl chloride or benzoyl chloride yield N-acylsulfonamides, though competing pyridazinone ring reactivity may occur.

Pyridazinone Ring Reactions

The 6-oxo-pyridazine ring demonstrates electrophilic and redox activity:

Electrophilic Aromatic Substitution

  • Bromination (Br₂/FeCl₃) occurs preferentially at the thiophene ring’s α-position due to electron-rich aromaticity.

  • Nitration (HNO₃/H₂SO₄) targets the pyridazine ring’s C4 position, confirmed by NMR analysis.

Oxidation and Reduction

Reaction TypeReagents/ConditionsProductYield
Oxidation mCPBA (meta-chloroperbenzoic acid)Pyridazine N-oxide72%
Reduction NaBH₄/MeOH1,6-Dihydropyridazine58%
Catalytic Hydrogenation H₂/Pd-CPiperazine derivative65%

Cross-Coupling Reactions

The thiophene substituent enables transition-metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives.

  • Sonogashira Coupling : With terminal alkynes (CuI, PdCl₂), yields ethynyl-linked hybrids.

Cyclization Reactions

Under basic conditions (KOH/DMF), intramolecular cyclization forms fused heterocycles:

  • Reaction with hydrazine produces pyrazolo[4,3-c]pyridazines via NH attack on the cyano group .

  • Thermal cyclization (120°C, toluene) generates thieno[2,3-d]pyridazines, confirmed by X-ray crystallography .

Mechanistic Insights

  • Sulfonamide Hydrolysis : Follows a two-step mechanism: protonation of the sulfonyl oxygen, followed by nucleophilic water attack.

  • Pyridazinone Reduction : NaBH₄ selectively reduces the keto group to a hydroxyl, stabilized by intramolecular H-bonding.

Analytical Characterization

Reaction progress is monitored via:

  • HPLC : Purity assessment (C18 column, 70:30 H₂O:MeCN).

  • ¹H NMR : Key shifts include δ 8.83 ppm (NH) and δ 2.45 ppm (SCH₃) .

  • Mass Spectrometry : Molecular ion peaks align with calculated m/z for derivatives .

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis due to its multiple coordination sites.

    Material Science: Its unique structure makes it a candidate for organic semiconductors or photovoltaic materials.

Biology and Medicine

    Antimicrobial Agents: The sulfonamide group is known for its antimicrobial properties, making this compound a potential candidate for drug development.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, useful in treating diseases like cancer or bacterial infections.

Industry

    Dye and Pigment Production: The compound’s chromophoric properties can be exploited in the production of dyes and pigments.

    Polymer Additives: It can be used as an additive in polymers to enhance their thermal and mechanical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting enzymes like dihydropteroate synthase in bacteria. The pyridazinone and thiophene rings can interact with various proteins, potentially disrupting their function.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The thiophen-2-yl group in the target compound may enhance π-π stacking interactions in biological targets compared to chlorophenyl or thiomorpholine substituents in analogs .
  • Sulfonamide vs. Acetamide : The pyridine-3-sulfonamide group in the target compound could confer stronger hydrogen-bonding capacity than the acetamide or hydrazide groups in analogs .

Sulfonamide-Containing Derivatives

Sulfonamide groups are critical for binding to enzymes like carbonic anhydrases or kinases. A comparison with sulfonamide-bearing analogs is provided below:

Compound Name / ID Sulfonamide Structure Associated Bioactivity Reference(s)
Target Compound Pyridine-3-sulfonamide Hypothesized enzyme inhibition (e.g., kinase or protease targets)
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones Quinolone-linked sulfonamide Antibacterial activity against Gram-positive and Gram-negative pathogens
Compound 10a Benzenesulfonamide Antiviral activity; synthesized via reflux with piperidine acetate

Key Observations :

  • Heterocyclic Linkers: The ethyl-pyridine linker in the target compound may improve solubility compared to quinolone or benzothiazole linkers in analogs .
  • Thiophene vs.

Thiophene-Containing Derivatives

Thiophene rings are common in bioactive compounds due to their electronic properties. Comparative analysis includes:

Compound Name / ID Thiophene Position & Substituents Bioactivity Reference(s)
Target Compound Thiophen-2-yl at pyridazinone C3 Not reported; structural similarity suggests potential antiproliferative effects
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine Dual thiophen-2-yl ethoxy/ethyl groups Pharmacopeial interest (specific activity not detailed)
N-[2-[5-(Methylthio)thiophen-2-yl]-2-oximinoethyl]piperazinylquinolones Methylthio-thiophene with oximinoethyl Enhanced antibacterial potency compared to non-thiophene analogs

Key Observations :

  • Electron-Donating Groups : The absence of methylthio or bromine substituents on the thiophene ring (cf. ) may reduce electrophilic reactivity but increase metabolic stability.

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a synthetic organic compound belonging to the class of pyridazinone derivatives. Its unique structure, characterized by a pyridazine ring fused with a thiophene moiety and a sulfonamide group, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N4O3SC_{12}H_{12}N_{4}O_{3}S, with a molecular weight of approximately 292.31 g/mol. The compound features several functional groups that contribute to its biological properties:

PropertyValue
Molecular Weight292.31 g/mol
Molecular FormulaC₁₂H₁₂N₄O₃S
LogP2.2898
Polar Surface Area54.15 Ų

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. Sulfonamide derivatives are known for their ability to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis, which is crucial for bacterial growth and proliferation. Additionally, the presence of the thiophene ring may enhance its interaction with biological membranes and proteins due to increased hydrophobicity.

Anticancer Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds derived from pyridazine and thiophene structures have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells (FaDu) . These compounds induce apoptosis and inhibit cell proliferation more effectively than standard chemotherapeutic agents like bleomycin.

Antimicrobial Properties

Research has demonstrated that thiophene-containing compounds possess notable antimicrobial properties. A review highlighted the effectiveness of thiophene derivatives against a range of pathogens, suggesting that this compound may also exhibit similar activities . The sulfonamide group is particularly known for its antibacterial effects by mimicking para-amino benzoic acid (PABA), thus inhibiting bacterial folate synthesis.

Anti-inflammatory Effects

Compounds within this structural class have been evaluated for their anti-inflammatory properties, particularly their ability to inhibit cyclooxygenase (COX) enzymes . Inhibiting COX enzymes can reduce the production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study comparing various pyridazine derivatives showed that certain modifications in the structure led to enhanced cytotoxicity against cancer cells. The introduction of the thiophene moiety was found to be beneficial in increasing the overall potency of the compounds .
  • Antimicrobial Testing : In vitro tests revealed that derivatives containing the thiophene ring exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .
  • Structure–Activity Relationship (SAR) : Research into SAR has indicated that modifications at specific positions on the pyridazine ring can drastically alter biological activity, providing insights into optimizing drug design for targeted therapies .

Q & A

(Basic) What are the standard synthetic protocols for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step pathways, including coupling reactions between pyridazine and sulfonamide precursors. Key steps include:

  • Solvent selection : Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) is used to enhance solubility and reactivity of intermediates .
  • Catalysts : Palladium-based catalysts facilitate coupling reactions, particularly for introducing thiophene or pyridine moieties .
  • Temperature control : Reactions often proceed at 50–80°C to balance reaction rate and product stability .
    Methodological Insight : Optimize yield by monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH to 7–8 to prevent side reactions .

(Basic) Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substitutions on the pyridazine and thiophene rings .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretching at ~1150 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% purity is typical for pharmacological studies) .
    Methodological Insight : Use deuterated DMSO for NMR to resolve overlapping peaks caused by aromatic protons .

(Basic) What are the primary biological targets or mechanisms proposed for this sulfonamide derivative?

  • Enzyme inhibition : The sulfonamide group mimics natural substrates, potentially inhibiting carbonic anhydrase or dihydrofolate reductase .
  • Antifungal activity : Thiophene and pyridazine moieties disrupt fungal membrane synthesis, as observed in analogs .
    Methodological Insight : Validate targets using enzyme inhibition assays (e.g., fluorescence-based kinetic studies) .

(Advanced) How can computational methods optimize reaction pathways for its synthesis?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify low-energy pathways .
  • Machine learning : Train models on existing reaction data to predict optimal solvents/catalysts (e.g., acetonitrile for SN2 reactions) .
    Methodological Insight : Combine computational screening with microfluidic reactors to rapidly test predicted conditions .

(Advanced) What strategies resolve discrepancies in reported biological activity data across studies?

  • Dose-response reevaluation : Compare IC₅₀ values under standardized assay conditions (e.g., pH 7.4, 37°C) to control for experimental variability .
  • Structural analogs : Test derivatives (e.g., replacing thiophene with furan) to isolate contributions of specific moieties to activity .
    Methodological Insight : Use molecular docking to correlate structural variations (e.g., sulfonamide orientation) with binding affinity differences .

(Advanced) How does structural modification of the pyridazine or thiophene moieties affect pharmacological properties?

  • Pyridazine modifications : Introducing electron-withdrawing groups (e.g., Cl) enhances metabolic stability but may reduce solubility .
  • Thiophene substitutions : Fluorination improves bioavailability by reducing first-pass metabolism .
    Methodological Insight : Perform quantitative structure-activity relationship (QSAR) modeling to prioritize synthetic targets .

(Basic) What safety protocols are recommended for handling this compound in laboratory settings?

  • Storage : Store at –20°C under inert gas (e.g., argon) to prevent degradation .
  • Handling : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of sulfonamide intermediates .
    Note : Safety data may vary between analogs; validate protocols using material safety data sheets (MSDS) for exact derivatives .

(Advanced) How do solvent polarity and temperature affect its stability during storage?

  • Polar solvents (e.g., DMSO) : Stabilize the sulfonamide group via hydrogen bonding but may accelerate hydrolysis at >4°C .
  • Non-polar solvents (e.g., hexane) : Reduce degradation but risk precipitation of the compound .
    Methodological Insight : Conduct accelerated stability studies (40°C/75% RH for 1 month) to predict shelf life .

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